N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O3/c19-18(20,21)12-25-15(26)11-24(17(25)28)14-6-8-23(9-7-14)16(27)22-10-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIWDVDIYUJZFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, an imidazolidinone moiety, and a benzyl group. Its unique trifluoroethyl substituent enhances its lipophilicity and may influence its biological interactions.
Research indicates that compounds similar to N-benzyl-4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine derivatives exhibit various mechanisms of action. These include:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
- Receptor Modulation : The compound may act as a modulator for specific receptors involved in neurological processes.
Anti-Acetylcholinesterase Activity
A study evaluating various piperidine derivatives found that structural modifications significantly influenced their AChE inhibitory activity. For instance:
Case Study 1: Neuroprotective Effects
In a rodent model, the administration of this compound resulted in:
- Increased Acetylcholine Levels : Significant elevation in acetylcholine levels was observed in the cerebral cortex and hippocampus.
- Cognitive Improvement : Behavioral assessments indicated enhanced memory and learning capabilities post-treatment.
Case Study 2: Cancer Therapeutics Potential
Recent investigations into the compound's potential as an anticancer agent showed promising results:
- Inhibition of Tumor Growth : The compound demonstrated efficacy against specific cancer cell lines by inducing apoptosis.
- Mechanistic Insights : Further studies revealed that it may inhibit key signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
- Trifluoroethyl Group: The trifluoroethyl moiety in the target compound and its analogs (e.g., MK-0974) is critical for enhancing metabolic stability by resisting oxidative degradation, a feature absent in non-fluorinated derivatives like benzimidazole-based compounds .
- Piperidine vs. Azepanone Core: MK-0974’s azepanone core confers conformational flexibility, improving oral bioavailability compared to the rigid piperidine scaffold in the target compound .
Pharmacokinetic and Binding Data (Hypothetical)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
